molecular formula C17H13NO3 B12886476 Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- CAS No. 104907-38-2

Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)-

Cat. No.: B12886476
CAS No.: 104907-38-2
M. Wt: 279.29 g/mol
InChI Key: DJULHWFVIISITD-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- is a chemical compound that belongs to the class of organic compounds known as benzeneacetic acids. This compound is characterized by the presence of a benzene ring attached to an acetic acid moiety, with an additional isoxazole ring substituted at the second position. The molecular structure of this compound makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- typically involves the reaction of benzeneacetic acid derivatives with isoxazole derivatives under specific conditions. One common method includes the use of a cycloaddition reaction where a phenyl-substituted isoxazole is reacted with a benzeneacetic acid derivative in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

104907-38-2

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-[2-(3-phenyl-1,2-oxazol-5-yl)phenyl]acetic acid

InChI

InChI=1S/C17H13NO3/c19-17(20)10-13-8-4-5-9-14(13)16-11-15(18-21-16)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20)

InChI Key

DJULHWFVIISITD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3CC(=O)O

Origin of Product

United States

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